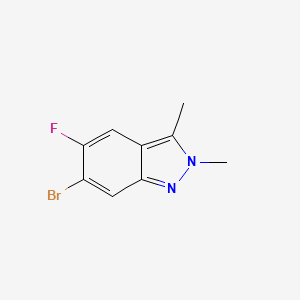
6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of bromine and fluorine atoms in this compound enhances its chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole can be achieved through several methods:
-
Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (Cu) or palladium (Pd) catalysts to facilitate the formation of the indazole ring. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant .
-
Reductive Cyclization Reactions: : This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring. This can be achieved using reagents such as hydrazine or sodium borohydride .
-
Metal-Free Reactions: : Some synthetic routes do not require metal catalysts. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles without the need for solvents or catalysts .
Chemical Reactions Analysis
6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:
-
Electrophilic Substitution: : Due to the presence of electron-donating and electron-withdrawing groups, this compound can undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents .
-
Nucleophilic Substitution: : The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .
-
Oxidation and Reduction: : The compound can be oxidized to form N-oxides or reduced to form amines. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include lithium aluminum hydride and sodium borohydride .
Scientific Research Applications
6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
-
Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
-
Medicine: : Due to its potential biological activities, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects .
-
Industry: : The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-5-fluoro-2,3-dimethyl-2H-indazole can be compared with other indazole derivatives:
-
6-Bromo-5-fluoro-2-methyl-2H-indazole: : This compound lacks the additional methyl group at the 3-position, which may affect its reactivity and biological activity .
-
5-Fluoro-2,3-dimethyl-2H-indazole: : The absence of the bromine atom in this compound may result in different chemical and biological properties .
-
6-Bromo-2,3-dimethyl-2H-indazole: : The lack of the fluorine atom may influence the compound’s electronic properties and its interactions with biological targets .
The unique combination of bromine, fluorine, and methyl groups in this compound makes it distinct and potentially more versatile in various applications.
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrFN2/c1-5-6-3-8(11)7(10)4-9(6)12-13(5)2/h3-4H,1-2H3 |
InChI Key |
JQTVBHFUNRPWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















